molecular formula C20H18ClN3O2S B2445681 [5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892382-93-3

[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No. B2445681
CAS RN: 892382-93-3
M. Wt: 399.89
InChI Key: AKCQKMGYHJNKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality [5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

Research on compounds with complex cyclic and heterocyclic structures often involves detailed structural analysis through techniques like X-ray crystallography. For instance, studies such as the synthesis and crystallographic analysis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol elucidate the molecular conformation and packing, providing insights into intermolecular interactions and stability (Heng-Shan Dong & Guoyong Huo, 2009). Such analyses are crucial for understanding the chemical behavior and potential applications of complex molecules.

Catalytic Functions and Chemical Synthesis

Compounds featuring triazolyl groups and sulfanyl (thioether) functionalities are of interest in catalysis and synthetic chemistry. For example, the catalytic function of thiazolium salts in the reductive cleavage of disulfides (H. Inoue & S. Tamura, 1986) highlights the role of sulfur-containing heterocycles in facilitating chemical transformations. This suggests potential research applications of our compound in catalysis, particularly in reactions involving sulfur bond manipulations.

Antitumor Activity and Drug Design

The structural complexity and presence of multiple heteroatoms (e.g., nitrogen, sulfur, oxygen) in molecules like the one often suggest potential biological activity. Research on imidazotetrazines, for instance, demonstrates the synthesis and antitumor activity of novel compounds, hinting at the utility of such structures in medicinal chemistry and drug design (M. Stevens et al., 1984). The exploration of similar compounds could extend to the development of new therapeutic agents.

properties

IUPAC Name

[5-(3-chlorophenyl)-7-ethylsulfanyl-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-3-27-20-16-8-15-13(10-25)9-22-11(2)17(15)26-19(16)23-18(24-20)12-5-4-6-14(21)7-12/h4-7,9,25H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCQKMGYHJNKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1CC3=C(O2)C(=NC=C3CO)C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

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